molecular formula C9H8N2O2 B2481910 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile CAS No. 1595629-06-3

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile

Cat. No.: B2481910
CAS No.: 1595629-06-3
M. Wt: 176.175
InChI Key: WDAWTMUGVBKMBF-UHFFFAOYSA-N
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Description

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is a chemical compound that features an oxetane ring attached to a pyridine ring with a nitrile group at the 4-position

Scientific Research Applications

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the intramolecular cyclization through C−O bond formation, which can be achieved via intramolecular etherification or epoxide ring opening/ring closing . Another approach involves the electrophilic halocyclization of alcohols to form the oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Oxetan-3-yloxy)pyridine-4-carbonitrile involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-one: Another oxetane derivative with different functional groups.

    Pyridine-4-carbonitrile: Lacks the oxetane ring but has similar reactivity due to the nitrile group.

    Oxetane-containing nucleoside analogues: Used in medicinal chemistry for their unique properties.

Uniqueness

3-(Oxetan-3-yloxy)pyridine-4-carbonitrile is unique due to the combination of the oxetane ring and the pyridine ring with a nitrile group. This combination imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(oxetan-3-yloxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-3-7-1-2-11-4-9(7)13-8-5-12-6-8/h1-2,4,8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAWTMUGVBKMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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